molecular formula C5H9N5 B1373365 cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine CAS No. 1249188-15-5

cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

Cat. No.: B1373365
CAS No.: 1249188-15-5
M. Wt: 139.16 g/mol
InChI Key: HOMUDZHZFXJWRW-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C5H9N5 It is characterized by the presence of a cyclopropyl group attached to a tetrazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. One common method includes the reaction of cyclopropylamine with sodium azide and a nitrile under acidic conditions to yield the desired tetrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is unique due to its specific combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine (CPTM) is a compound characterized by its unique structure comprising a cyclopropyl group linked to a tetrazole ring and a methanamine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C₅H₉N₅
  • CAS Number : 1249188-15-5
  • Molecular Weight : 139.16 g/mol

CPTM's distinctive structural features allow it to interact with various biological targets, making it a candidate for drug development.

The biological activity of CPTM is primarily attributed to its ability to mimic carboxylate groups due to the presence of the tetrazole ring. This property enables CPTM to bind to active sites of enzymes and receptors, potentially inhibiting their activity. Such interactions are particularly relevant in antimicrobial and anticancer applications.

1. Antimicrobial Properties

CPTM has been investigated for its antimicrobial effects. A study reported that tetrazole compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications in the tetrazole ring could enhance antimicrobial potency .

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicansModerate

2. Anticancer Activity

CPTM is also being explored for its anticancer properties. Research has shown that similar tetrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism involves interference with cellular signaling pathways crucial for tumor growth. For instance, compounds with structural similarities to CPTM demonstrated IC50 values indicating potent cytotoxicity against cancer cell lines such as A431 and Jurkat .

CompoundCell LineIC50 (µg/mL)Reference
CPTM-like CompoundA4311.98 ± 1.22
CPTM-like CompoundJurkat1.61 ± 1.92

Case Studies

Case Study 1: Antimicrobial Screening
A series of tetrazole derivatives were synthesized and screened for antimicrobial activity using the disc diffusion method. The study revealed that compounds similar to CPTM exhibited notable inhibition against Enterococcus faecalis and other pathogens, highlighting the potential of CPTM as a scaffold for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment
In another investigation, CPTM derivatives were tested against various cancer cell lines. The results indicated that certain modifications in the cyclopropyl group enhanced the cytotoxic effects, suggesting that structural optimization could lead to more effective anticancer agents .

Properties

IUPAC Name

cyclopropyl(2H-tetrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMUDZHZFXJWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 2
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 3
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 4
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 5
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Reactant of Route 6
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine

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